
UCB-H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCB-H is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Dosimetry
Pharmacokinetic Studies
The pharmacokinetics of [18F]UCB-H have been characterized in several studies. A notable study highlighted that [18F]This compound exhibits a rapid metabolism in arterial blood, with a parent fraction decreasing significantly over time, indicating its dynamic behavior in biological systems . The tracer demonstrated a two-compartment model fit for quantifying its distribution volume (V_t), which was found to be consistent across different studies .
Dosimetry Applications
In terms of radiation dosimetry, initial human studies indicated that the radiation burden from [18F]This compound is comparable to that of other commonly used clinical tracers . This positions it as a viable option for routine clinical applications without significant safety concerns.
Imaging Applications
Positron Emission Tomography (PET)
[18F]This compound is primarily utilized as a PET tracer for imaging SV2A in vivo. Its high brain uptake and homogeneous distribution make it suitable for assessing synaptic density . Clinical trials have begun to explore its efficacy in various neurological disorders, including Alzheimer's disease and epilepsy, with promising results indicating its potential for monitoring disease progression and treatment response .
Case Studies in Neurological Disorders
- Alzheimer’s Disease: Clinical trials involving [18F]This compound have been initiated to evaluate synaptic loss in patients with Alzheimer’s disease (NCT03493282) and have shown significant correlations with cognitive decline .
- Epilepsy: Studies have demonstrated that [18F]This compound can effectively differentiate between active and inactive regions in epilepsy patients, providing insights into localized synaptic dysfunctions .
Research Insights and Future Directions
Neuroplasticity Studies
Recent research utilizing dual-tracer imaging with [18F]This compound and [18F]FDG has revealed complex patterns of neuroplasticity following vestibular loss. This study indicated that synaptic density changes are not uniform across brain regions, highlighting the nuanced role of synaptic dynamics in recovery processes .
Potential Therapeutic Applications
The ability of [18F]This compound to quantify synaptic density opens avenues for therapeutic monitoring in various neurodegenerative conditions. Ongoing trials are exploring its role in assessing treatment efficacy for conditions such as Parkinson's disease and major depressive disorders .
Summary Table of Key Findings
Eigenschaften
Molekularformel |
C16H12F4N2O |
---|---|
Molekulargewicht |
324.2786 |
IUPAC-Name |
1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2 |
InChI-Schlüssel |
KNDCJGAPPBQUTQ-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCB-H; UCB H; UCBH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.